molecular formula C₁₃H₁₇NO₈ B122553 N-Glucopyranosyl-5-aminosalicylic acid CAS No. 123135-21-7

N-Glucopyranosyl-5-aminosalicylic acid

Número de catálogo B122553
Número CAS: 123135-21-7
Peso molecular: 315.28 g/mol
Clave InChI: SJRWBGQWNUAGPK-RMPHRYRLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-Glucopyranosyl-5-aminosalicylic acid” is a metabolite of 5-aminosalicylic acid (5-ASA). It is formed in considerable amounts concomitant with a decrease in 5-aminosalicylic acid in plasma samples .


Synthesis Analysis

The metabolite is prepared by incubation of 5-ASA with rat liver homogenate, and isolated using preparative h.p.l.c . It is identified as N-beta-D-glucopyranosyl-5-aminosalicylic acid by n.m.r. spectroscopy and by FAB mass spectrometry .


Chemical Reactions Analysis

N-beta-D-Glucopyranosyl-5-ASA is formed non-enzymically from 5-ASA and glucose in phosphate buffer pH 7.4, and is unstable under weakly acidic conditions, decomposition increasing with temperature .


Physical And Chemical Properties Analysis

The molecular formula of “N-Glucopyranosyl-5-aminosalicylic acid” is C13H17NO8. It has a molecular weight of 315.28 g/mol. It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 9 .

Aplicaciones Científicas De Investigación

Immunopharmacology and Therapeutic Mechanisms

N-Glucopyranosyl-5-aminosalicylic acid, also known as 5-aminosalicylic acid (5-ASA), is primarily recognized for its role in treating inflammatory bowel disease (IBD) due to its anti-inflammatory properties. Nikolaus et al. (2000) elucidate that 5-ASA's therapeutic efficacy in both acute and chronic intestinal inflammation is partly attributed to its ability to inhibit arachidonic acid metabolism and scavenge oxygen radicals. It also suppresses the activation of peripheral and intestinal lymphocytes and inhibits immunoglobulin secretion by B lymphocytes, as well as pro-inflammatory cytokine production (Nikolaus, Fölscn, & Schreiber, 2000).

Modulation of Nuclear Receptors

Rousseaux et al. (2005) discovered that 5-ASA's intestinal anti-inflammatory effects are linked to the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ). This nuclear receptor mediates 5-ASA's therapeutic action, suggesting a novel target for 5-ASA in the treatment of inflammatory diseases (Rousseaux et al., 2005).

Drug Delivery and Transport Efficiency

Yuri et al. (2020) investigated the transport characteristics of dipeptide-like 5-ASA derivatives, revealing that certain derivatives are transportable substrates for the human H+-coupled oligopeptide transporter PEPT1. This study highlights the potential for improved drug delivery efficiency to local colonic lesions in IBD (Yuri et al., 2020).

Prodrug Development for Ulcerative Colitis

In the pursuit of enhanced therapies for ulcerative colitis, Yan et al. (2019) synthesized a prodrug of 5-ASA, demonstrating its potential as a promising oral colon-targeting prodrug with significant therapeutic effects in experimental colitis models (Yan et al., 2019).

Biochemical Interactions and Cellular Signaling

Serra et al. (2012) compared the effects of cyanidin-3-glucoside and 5-ASA on cytokine-induced inflammation in intestinal cells. Their findings suggest that both compounds reduce inflammatory mediators and enzyme expressions, indicating potential complementary benefits in inflammatory bowel disease treatment (Serra et al., 2012).

Propiedades

IUPAC Name

2-hydroxy-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRWBGQWNUAGPK-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924382
Record name N-(3-Carboxy-4-hydroxyphenyl)hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Glucopyranosyl-5-aminosalicylic acid

CAS RN

123135-21-7
Record name N-Glucopyranosyl-5-aminosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123135217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Carboxy-4-hydroxyphenyl)hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Glucopyranosyl-5-aminosalicylic acid
Reactant of Route 2
N-Glucopyranosyl-5-aminosalicylic acid
Reactant of Route 3
Reactant of Route 3
N-Glucopyranosyl-5-aminosalicylic acid
Reactant of Route 4
N-Glucopyranosyl-5-aminosalicylic acid
Reactant of Route 5
N-Glucopyranosyl-5-aminosalicylic acid
Reactant of Route 6
N-Glucopyranosyl-5-aminosalicylic acid

Citations

For This Compound
1
Citations
J Tjørnelund, SH Hansen, C Cornett - Xenobiotica, 1989 - Taylor & Francis
1. A new unstable metabolite of 5-aminosalicylic acid (5-ASA) was found in plasma from healthy volunteers dosed with 5-ASAi.v. 2. The metabolite was prepared by incubation of 5-ASA …
Number of citations: 34 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.